molecular formula C17H18N4O2 B2961185 N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105247-33-3

N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2961185
CAS No.: 1105247-33-3
M. Wt: 310.357
InChI Key: GSYUEUGYGSSFEK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

N-cyclopropyl-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-10-2-5-13-12(8-10)15-16(20-13)17(23)21(9-18-15)7-6-14(22)19-11-3-4-11/h2,5,8-9,11,20H,3-4,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUEUGYGSSFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclopropylamine, acetic anhydride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its cyclopropyl group and propanamide moiety differentiate it from other indole derivatives, contributing to its unique properties .

Biological Activity

N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a cyclopropyl group and a pyrimido[5,4-b]indole moiety, which are significant in determining its biological interactions. The molecular formula can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₅H₁₆N₄O
Cyclopropyl GroupPresent
Pyrimido Indole CorePresent

Kinase Inhibition

Recent studies have explored the compound's inhibitory effects on various protein kinases. For instance, research indicated that derivatives of pyrimido[5,4-b]indoles exhibit varying degrees of inhibition against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3) .

Table 2: Inhibitory Potency Against Kinases

CompoundTarget KinaseIC50 (μM)
N-cyclopropyl derivativeCK1δ0.6
N-cyclopropyl derivativeDYRK1A7.6
Other derivativesGSK3α/βInactive

The data suggest that while some derivatives show promising inhibitory activity against CK1δ and DYRK1A, others remain inactive against GSK3α/β.

Antibacterial Activity

In addition to kinase inhibition, the compound's antibacterial properties have been evaluated. A related study demonstrated that compounds bearing similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 3: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity
N-cyclopropyl derivativeStaphylococcus aureusActive
N-cyclopropyl derivativeEscherichia coliActive

The presence of specific functional groups appears to enhance the antibacterial efficacy of these compounds.

Case Study 1: Kinase Inhibition Profile

A study focused on synthesizing and evaluating various pyrimido[5,4-b]indole derivatives found that certain modifications could lead to improved potency against specific kinases. For example, the introduction of methyl groups at specific positions on the indole ring was correlated with enhanced activity against CK1δ .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of structurally similar compounds in a clinical setting. The results indicated that several derivatives exhibited significant activity against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications in antibiotic resistance scenarios .

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